

Application Notes and Protocols for RH 795

Staining in Cultured Neurons

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Compound of Interest

Compound Name: RH 795

Cat. No.: B1148119

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Introduction

RH 795 is a fast-responding, potentiometric styryl dye utilized for the functional imaging of neurons.^[1] As a voltage-sensitive dye (VSD), it rapidly reports changes in membrane potential, making it a valuable tool for monitoring neuronal activity, including action potentials and synaptic events.^{[1][2][3]} Its mechanism relies on photoinduced electron transfer (PeT), where alterations in the transmembrane electrical field modulate the fluorescence intensity of the dye embedded in the plasma membrane.^{[2][3]} At rest (hyperpolarized state), electron transfer from an aniline donor is enhanced, quenching fluorescence.^{[2][3]} Upon depolarization, this quenching is reduced, leading to an increase in fluorescence.^{[2][3]} **RH 795** is particularly noted for its suitability in long-term imaging experiments due to its relatively low phototoxicity compared to other VSDs. This document provides a detailed protocol for staining cultured neurons with **RH 795**, along with essential data and visualizations to guide experimental design and execution.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **RH 795**. These values are compiled from published data and should serve as a starting point for experimental optimization.

Table 1: Spectral Properties of **RH 795**

Property	Value	Notes
Excitation (λ_{Ex})	~530 nm	In methanol. Spectra can be blue-shifted by up to 20 nm in cell membranes. [1]
Emission (λ_{Em})	~712 nm	In methanol. Spectra can be blue-shifted by up to 80 nm in cell membranes. [1]
Color	Far-red	[1]

Table 2: Recommended Staining and Imaging Parameters for Cultured Neurons

Parameter	Recommended Range	Key Considerations
Staining		
RH 795 Concentration	0.5 - 5 μ M	Start with 1 μ M and optimize based on cell type and density. Higher concentrations may increase background fluorescence.
Incubation Time	15 - 45 minutes	Longer incubation times may improve signal but can also increase non-specific binding and potential toxicity. A 30-minute incubation is a good starting point. [4]
Incubation Temperature	Room Temperature or 37°C	37°C may facilitate faster staining but requires careful monitoring to prevent cell stress. [4]
Imaging		
Imaging Buffer	Artificial Cerebrospinal Fluid (aCSF) or similar physiological buffer	Ensure the buffer maintains neuronal health during imaging.
Excitation Light Source	Laser or LED with appropriate wavelength	Minimize excitation intensity to reduce phototoxicity.
Emission Filter	Long-pass or band-pass filter appropriate for far-red emission	
Exposure Time	10 - 100 ms	Optimize for sufficient signal-to-noise ratio while minimizing photobleaching. [4]

Experimental Protocols

This section details the step-by-step methodology for staining cultured neurons with **RH 795** and subsequent imaging.

Materials

- **RH 795** dye
- Dimethyl sulfoxide (DMSO, high purity)
- Cultured neurons on coverslips or in imaging plates
- Artificial Cerebrospinal Fluid (aCSF) or other physiological imaging buffer (e.g., Hibernate-E)
- Paraformaldehyde (PFA) for fixation (optional, for endpoint assays)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope equipped with appropriate filters and a sensitive camera

Protocol 1: Staining of Live Cultured Neurons with RH 795

- Prepare **RH 795** Stock Solution:
 - Dissolve **RH 795** powder in high-purity DMSO to create a stock solution of 1-5 mM.
 - Store the stock solution at -20°C, protected from light.
- Prepare Staining Solution:
 - On the day of the experiment, dilute the **RH 795** stock solution in a physiological buffer (e.g., aCSF) to the desired final working concentration (e.g., 1 µM).
 - Vortex the solution thoroughly to ensure the dye is fully dissolved.
- Staining Procedure:
 - Aspirate the culture medium from the neurons.

- Gently wash the cells once with the pre-warmed physiological buffer.
- Add the **RH 795** staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light.
- Washing:
 - After incubation, gently aspirate the staining solution.
 - Wash the cells 2-3 times with the pre-warmed physiological buffer to remove excess dye and reduce background fluorescence.
- Imaging:
 - Mount the coverslip onto a recording chamber or place the imaging plate on the microscope stage.
 - Add fresh, pre-warmed physiological buffer for imaging.
 - Acquire images using the appropriate filter set for **RH 795** (Excitation: ~530 nm, Emission: >650 nm).
 - Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.

Protocol 2: Optional Fixation and Counterstaining

For endpoint experiments where cell morphology is also of interest, cells can be fixed and counterstained after **RH 795** imaging.

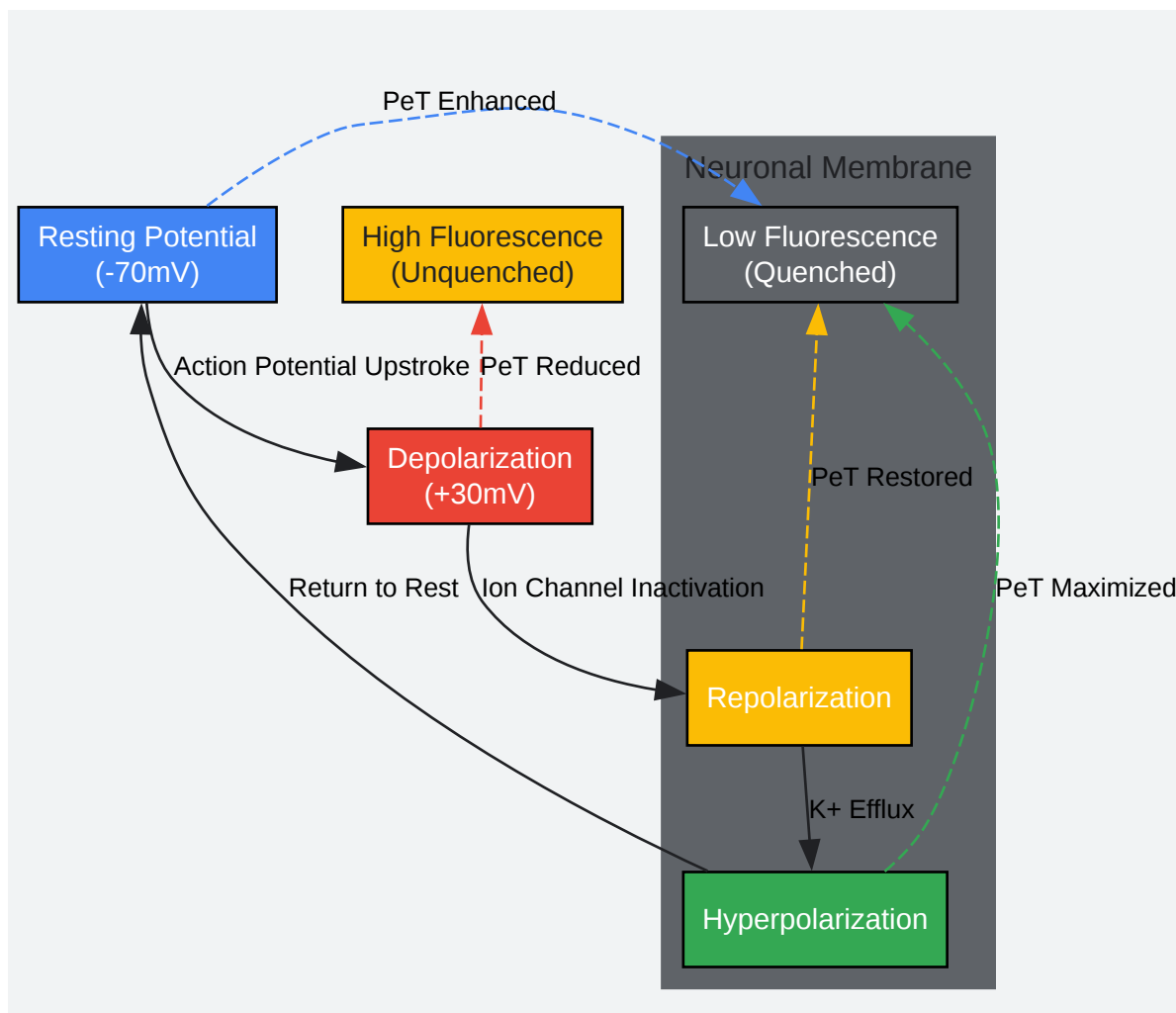
- Fixation:
 - After live-cell imaging, carefully aspirate the imaging buffer.
 - Add 4% PFA in PBS and incubate for 15 minutes at room temperature.^[5]
 - Wash the cells three times with PBS.

- Permeabilization (if intracellular targets are to be stained):
 - Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[\[6\]](#)
 - Wash three times with PBS.
- Blocking and Immunostaining:
 - Proceed with standard immunocytochemistry protocols for blocking and antibody incubation to label other neuronal markers (e.g., MAP2, Synapsin).

Visualizations

Signaling Pathway of RH 795 Action

The following diagram illustrates the mechanism of fluorescence change of a voltage-sensitive dye like **RH 795** in response to a neuronal action potential.

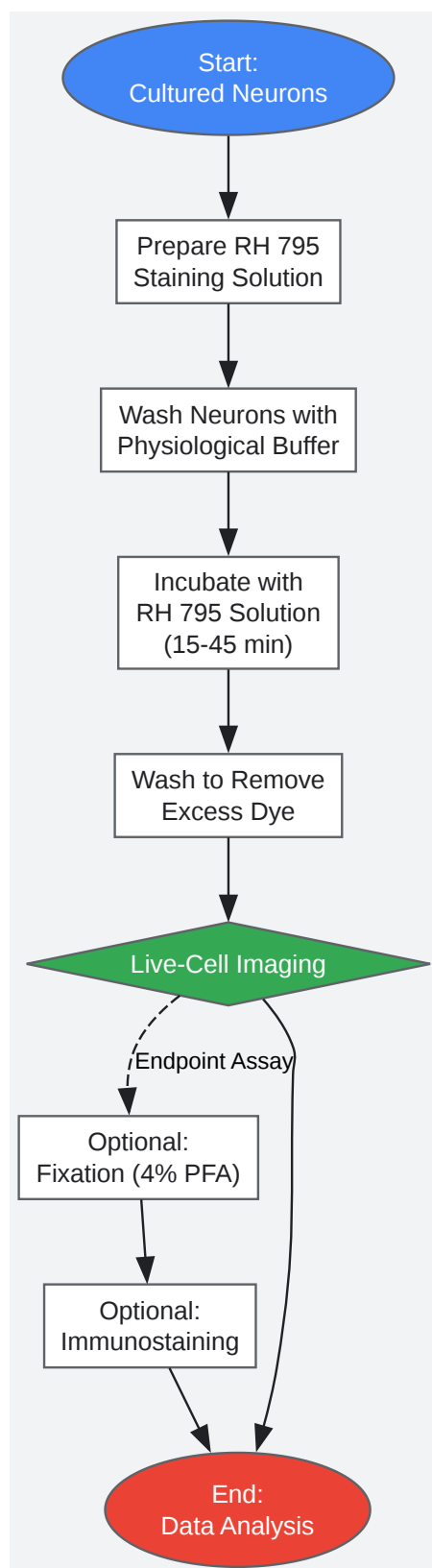


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Caption: Mechanism of **RH 795** fluorescence change during an action potential.

Experimental Workflow

The diagram below outlines the major steps in the **RH 795** staining and imaging protocol for cultured neurons.



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Caption: Workflow for **RH 795** staining and imaging of cultured neurons.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background Fluorescence	Incomplete washing	Increase the number and duration of washing steps.
Dye concentration too high	Titrate the RH 795 concentration downwards.	
Weak Signal	Dye concentration too low	Increase the RH 795 concentration or incubation time.
Low cell viability	Check cell health before and after staining.	
Inefficient excitation/emission	Ensure microscope filters are appropriate for RH 795 spectra.	
Phototoxicity/Photobleaching	Excitation light is too intense	Reduce the light intensity and/or exposure time.
Prolonged imaging sessions	Acquire images in time-lapse mode with intervals to allow for cell recovery.	
Inconsistent Staining	Uneven application of staining solution	Ensure the cell monolayer is completely and evenly covered during incubation.
Cell clumping	Ensure a single-cell suspension during plating for a uniform monolayer.	

Conclusion

RH 795 is a powerful tool for the real-time visualization of neuronal activity in cultured preparations. By following the detailed protocols and considering the quantitative data provided, researchers can effectively label cultured neurons and acquire high-quality functional

imaging data. Optimization of staining and imaging parameters for specific cell types and experimental goals is crucial for achieving reliable and reproducible results. The relatively low phototoxicity of **RH 795** makes it particularly well-suited for long-term studies of neuronal network dynamics and plasticity.

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